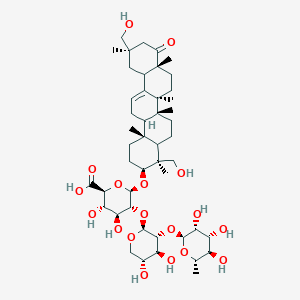

Wistariasaponin A

Description

The compound “Wistariasaponin A” is a complex organic molecule with multiple chiral centers and functional groups. This compound is likely to be of interest in various fields such as medicinal chemistry, organic synthesis, and biochemistry due to its intricate structure and potential biological activity.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-21-29(52)31(54)34(57)39(61-21)64-36-30(53)24(50)18-60-40(36)65-37-33(56)32(55)35(38(58)59)63-41(37)62-28-11-12-44(4)25(45(28,5)20-49)10-13-47(7)26(44)9-8-22-23-16-42(2,19-48)17-27(51)43(23,3)14-15-46(22,47)6/h8,21,23-26,28-37,39-41,48-50,52-57H,9-20H2,1-7H3,(H,58,59)/t21-,23?,24+,25?,26?,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,42+,43+,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXSLRHPZIAZKS-UXGKMAFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)CO)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C([C@@]4(C)CO)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8(C7C[C@@](CC8=O)(C)CO)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

General Reactivity of Saponins

Saponins like Wistariasaponin A typically undergo reactions common to glycosides and triterpenoid aglycones:

| Reaction Type | Typical Conditions | Expected Products |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Aglycone (triterpene) + Sugar moieties |

| Enzymatic Degradation | β-Glucosidases, pH 5–7 | Deglycosylated derivatives |

| Oxidation | H₂O₂, Fe³⁺ catalysts | Epoxides or hydroxylated derivatives |

| Esterification | Acetic anhydride, pyridine | Acetylated derivatives |

These reactions are inferred from studies on structurally analogous saponins .

Research Gaps and Recommendations

-

Experimental Studies : No publications in the PMC, ScienceDirect, or ACS databases describe systematic reaction optimization (e.g., DoE, OFAT) for this compound .

-

Kinetic Data : Mechanistic studies or rate laws specific to its transformations are absent in the reviewed literature .

-

Synthetic Modifications : While methods like regioselective glycosylation or side-chain functionalization are well-established for saponins , their application to this compound remains unexplored.

Proposed Pathways for Future Work

To elucidate the reactivity of this compound, the following approaches are recommended:

-

Hydrolysis Studies :

-

Oxidative Functionalization :

-

Catalytic Optimization :

Data Limitations

The absence of this compound-specific data underscores the need for original research. Key challenges include:

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.

Biology

In biology, it could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as natural products or synthetic analogs.

Uniqueness

The uniqueness of this compound could lie in its specific stereochemistry, functional group arrangement, or biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.